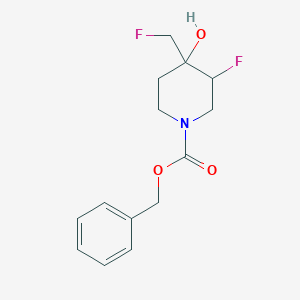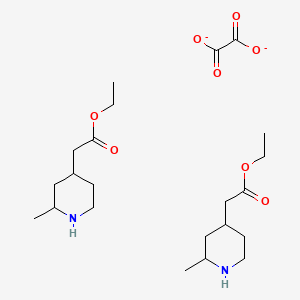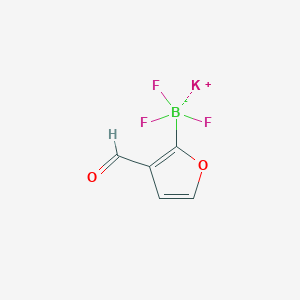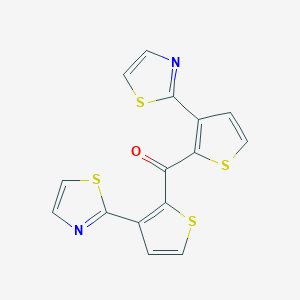
2-Bornanone chloroacetylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis de la 2-Bornanona cloracilhidrazona generalmente implica la reacción de la 2-Bornanona con cloracilhidrazina. Las condiciones de reacción a menudo incluyen el uso de un solvente como etanol o metanol y pueden requerir calentamiento para facilitar la reacción. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
La 2-Bornanona cloracilhidrazona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, lo que resulta en formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente sustitución nucleofílica, donde el grupo cloracil puede ser reemplazado por otros nucleófilos. Los reactivos y condiciones comunes utilizados en estas reacciones varían según el producto deseado.
Aplicaciones Científicas De Investigación
La 2-Bornanona cloracilhidrazona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica, particularmente en la formación de hidrazonas y otros compuestos que contienen nitrógeno.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en el tratamiento de infecciones y otras enfermedades.
Industria: Se utiliza en la producción de varios productos químicos, incluidos productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de la 2-Bornanona cloracilhidrazona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede formar derivados de hidrazona, que pueden interactuar con enzimas y otras proteínas, lo que lleva a varios efectos biológicos. Los objetivos moleculares y las vías exactas involucradas todavía están bajo investigación, pero los estudios preliminares sugieren que puede afectar procesos celulares como la síntesis de proteínas y la actividad enzimática.
Comparación Con Compuestos Similares
La 2-Bornanona cloracilhidrazona se puede comparar con otros compuestos similares, como:
2-Bornanona:
Cloracilhidrazina: Un precursor en la síntesis de la 2-Bornanona cloracilhidrazona, tiene sus propias propiedades y usos únicos.
Hidrazonas: Una clase de compuestos que incluye la 2-Bornanona cloracilhidrazona, conocida por sus diversas actividades químicas y biológicas. La singularidad de la 2-Bornanona cloracilhidrazona radica en su estructura específica y la combinación de propiedades derivadas tanto de la 2-Bornanona como de la cloracilhidrazina, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C12H19ClN2O |
|---|---|
Peso molecular |
242.74 g/mol |
Nombre IUPAC |
2-chloro-N-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide |
InChI |
InChI=1S/C12H19ClN2O/c1-11(2)8-4-5-12(11,3)9(6-8)14-15-10(16)7-13/h8H,4-7H2,1-3H3,(H,15,16) |
Clave InChI |
OBYXIOFDPWYYST-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(=NNC(=O)CCl)C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B11816382.png)

![1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B11816399.png)




![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)
![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)


![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11816457.png)


